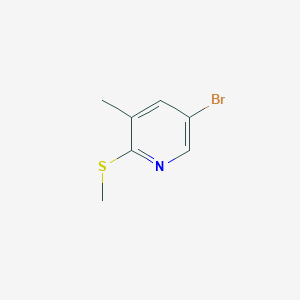

5-Bromo-3-methyl-2-(methylthio)pyridine

説明

5-Bromo-3-methyl-2-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS . It has a molecular weight of 218.12 . The compound is typically stored at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-methyl-2-(methylthio)pyridine is 1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 . The SMILES string is CSc1ncc©cc1Br .Physical And Chemical Properties Analysis

5-Bromo-3-methyl-2-(methylthio)pyridine is a solid substance . It has a molecular weight of 218.11 and an empirical formula of C7H8BrNS .科学的研究の応用

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of 5-Bromo-3-methyl-2-(methylthio)pyridine in the synthesis of various heterocyclic compounds. For instance, Zav’yalova et al. (2009) detail the reaction of methyllithium with 3-cyano-6-methylpyridine-2(1H)-thione, leading to the formation of 3-acetyl-6-methyl-2-(methylthio)pyridine, which upon bromination, yields substituted 3-(bromoacetyl)pyridine, a key intermediate for synthesizing diverse heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).

Quantum Mechanical Investigations and Biological Activities

A study by Ahmad et al. (2017) employs 5-bromo-2-methylpyridin-3-amine, closely related to the target compound, in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine derivatives. These compounds were further analyzed using density functional theory (DFT) to elucidate their potential as chiral dopants for liquid crystals and to assess their antimicrobial activities, demonstrating the compound's role in both chemical synthesis and the evaluation of biological activity (Ahmad et al., 2017).

Advanced Material Synthesis

Stagni et al. (2008) investigate the photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from bromo-substituted pyridines. This research highlights the role of the ancillary ligand in tuning the color of iridium tetrazolate complexes, which is crucial for developing advanced materials for optoelectronic applications (Stagni et al., 2008).

Catalytic Methods and Chemical Synthesis

The research by Grozavu et al. (2020) introduces a catalytic method for the direct methylation of pyridines, exploiting the reactivity between aromatic and non-aromatic compounds. This study underscores the versatility of bromo-substituted pyridines in facilitating innovative catalytic reactions that enhance the efficiency of chemical synthesis (Grozavu et al., 2020).

作用機序

Target of Action

It’s known that this compound can act as a raw material in the preparation of various derivatives .

Mode of Action

5-Bromo-3-methyl-2-(methylthio)pyridine may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .

Biochemical Pathways

It’s known that this compound can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

Result of Action

Its role in the synthesis of various derivatives suggests it may have significant effects in chemical reactions .

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . Avoid ingestion and inhalation, and ensure adequate ventilation .

特性

IUPAC Name |

5-bromo-3-methyl-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWBRQROKUPTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-2-(methylthio)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)

![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)